Copper picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

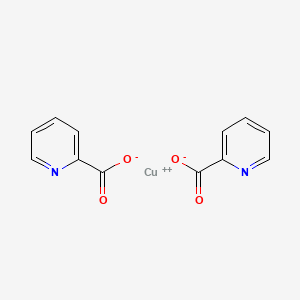

Copper picolinate is a useful research compound. Its molecular formula is C12H8CuN2O4 and its molecular weight is 307.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nutritional Supplementation

Copper is an essential trace element crucial for numerous physiological functions, including iron metabolism, connective tissue formation, and neurological function. Copper picolinate is often used as a dietary supplement due to its enhanced bioavailability compared to other copper salts.

- Bioavailability Studies : Research indicates that this compound is better absorbed than other forms like copper sulfate. A study demonstrated that supplementation with this compound significantly increased serum copper levels in subjects with marginal deficiency .

Antidiabetic Properties

Recent studies have explored the antidiabetic effects of copper(II)-picolinate complexes. These compounds have been shown to improve insulin sensitivity and glucose metabolism.

- Case Study : A study published in Inorganic Chemistry highlighted that Cu(pa)₂ (copper(II)-picolinate) exhibited significant antidiabetic activity in animal models. The complex was found to enhance glucose uptake in peripheral tissues, suggesting its potential as a therapeutic agent for diabetes management .

Anticancer Applications

Copper-based compounds, including this compound, have garnered interest for their potential anticancer properties. Research has shown that copper ions can induce oxidative stress in cancer cells, leading to apoptosis.

- Mechanism of Action : Copper nanoparticles derived from this compound have been utilized in chemodynamic therapy and phototherapy. These nanoparticles selectively target cancer cells through the enhanced permeability and retention (EPR) effect, minimizing damage to healthy cells .

Chelation Therapy

This compound has been studied for its chelation properties, particularly in the context of radiopharmaceuticals and metal ion detoxification.

- Radiopharmaceutical Applications : A study investigated the synthesis of picolinate-functionalized ligands for stable copper(II) complexes used in imaging and therapeutic applications. The findings indicated that these complexes exhibit high stability and selectivity towards Cu²⁺ ions, making them suitable candidates for radiopharmaceutical development .

Immune System Modulation

Copper plays a vital role in immune function. Research has indicated that supplementation with this compound can enhance immune responses.

- Study Findings : In a study involving mice, copper supplementation improved lymphocyte proliferation and interleukin production, suggesting its role in enhancing adaptive immunity . This effect may be beneficial in managing conditions characterized by immune dysfunction.

Data Summary Table

Propriétés

Numéro CAS |

14050-01-2 |

|---|---|

Formule moléculaire |

C12H8CuN2O4 |

Poids moléculaire |

307.75 g/mol |

Nom IUPAC |

copper;pyridine-2-carboxylate |

InChI |

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

Clé InChI |

GNWVUSJJFONIKF-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

SMILES canonique |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.